![molecular formula C14H14N4OS B2915918 2-(苄硫基)-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7-基甲醚 CAS No. 400074-79-5](/img/structure/B2915918.png)

2-(苄硫基)-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7-基甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

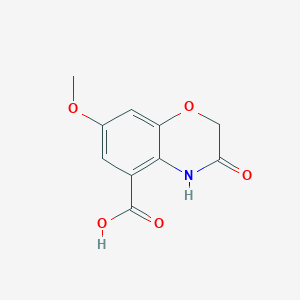

The compound “2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . The TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .科学研究应用

化学合成和反应性

2-(苄硫基)-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7-基甲醚作为三唑并嘧啶类化合物中较广泛的一类,在化学合成和反应性研究中得到应用。该化合物的结构和反应性已在各种合成途径中得到探索,以创建功能化的部分氢化的嘧啶酮和其他杂环化合物。例如,涉及二乙基苄亚甲基丙二酸酯和氨基唑(包括三唑)的环缩合,通过反应导致形成三唑并嘧啶-5-酮,突出了该化合物在合成具有潜在生物活性的复杂分子结构中的作用 (Lipson 等人,2007)。

抗肿瘤剂的开发

该化合物的衍生物已显示出作为抗肿瘤剂的潜力。例如,对吡啶三唑并嘧啶的合成的研究已经产生了对某些癌细胞系具有评估的抗癌活性的化合物。这一研究领域对于开发癌症治疗的新治疗方案至关重要,为合成具有潜在抗肿瘤特性的新化合物奠定了基础 (Abdallah 等人,2017)。

抗菌活性

另一个重要的应用是在抗菌剂研究领域。三唑并嘧啶的衍生物,包括与 2-(苄硫基)-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7-基甲醚在结构上相关的化合物,已经合成并测试了它们的抗菌性能。这项研究对于解决对耐药性日益增长的担忧以及对新的有效抗菌剂的需求至关重要。这些化合物的合成和评估揭示了它们作为抗菌剂的潜力,有助于寻找针对耐药菌株的新疗法 (Abunada 等人,2008)。

镇痛潜力

已经对与 2-(苄硫基)-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7-基甲醚相关的衍生物的镇痛作用进行了探索,一些研究在缓解疼痛的模型中显示出有希望的结果。这条研究途径对于开发新的止痛药至关重要,这些止痛药可以为患有慢性疼痛的患者提供缓解,突出了该化合物在疼痛管理中的潜在作用 (Ogorodnik 等人,2018)。

未来方向

The 1,2,4-triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . They have been used to generate candidate treatments for cancer and parasitic diseases . Future research could focus on exploring the potential of “2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether” in these areas.

作用机制

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine skeleton, a core structure in this compound, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets to inhibit their function . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

[1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been reported to exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt . This suggests that the compound might have a similar effect on these pathways.

Pharmacokinetics

One study suggested that a drop in potency between biochemical and cell potency was observed, which was presumed to be due to poor cell permeability . This suggests that the compound’s bioavailability might be affected by its permeability.

Result of Action

[1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been reported to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins . This suggests that the compound might have a similar effect on cells.

Action Environment

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been reported to be influenced by reaction temperature . This suggests that the compound’s action might also be influenced by environmental factors such as temperature.

属性

IUPAC Name |

2-benzylsulfanyl-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-10-8-12(19-2)18-13(15-10)16-14(17-18)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKPQTXKVMDIJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)OC)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2915845.png)

![3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915846.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2915847.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B2915850.png)

![N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2915852.png)

![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile](/img/structure/B2915856.png)